Benzyl 2,3-dihydroxypropanoate
Overview
Description
Benzyl 2,3-dihydroxypropanoate: is an organic compound with the molecular formula C10H12O4 It is a derivative of glyceric acid, where the hydroxyl groups are esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2,3-dihydroxypropanoate can be synthesized through the esterification of glyceric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized catalysts can also enhance the efficiency of the process. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl 2,3-dioxopropanoate.
Reduction: Formation of benzyl 2,3-dihydroxypropanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,3-dihydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioate: A tartaric acid derivative with similar hydroxyl functionalities.
Glyceric Acid: The parent compound of benzyl 2,3-dihydroxypropanoate.
Benzyl Alcohol: The alcohol counterpart used in the esterification process.
Uniqueness
This compound is unique due to its combination of hydroxyl and benzyl functionalities, which confer distinct chemical reactivity and biological activity. Its ester linkage also provides stability and versatility in various applications.
Properties
IUPAC Name |
benzyl 2,3-dihydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONDBREQKWFBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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